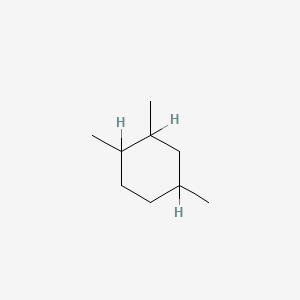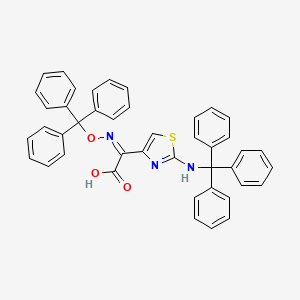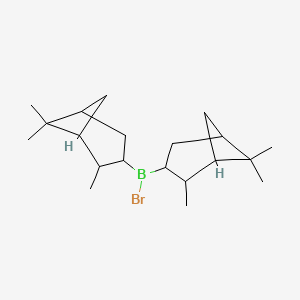
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is a white or off-white crystalline solid with a molecular weight of 331.28 g/mol . It is commonly used in glycobiology research due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose typically involves the following steps :
Tri-O-acetylation: D-glucose is first protected by acetylation at positions 3, 4, and 6 using acetic anhydride in the presence of a catalyst such as pyridine.
Azidation: The protected glucose derivative is then reacted with sodium azide to replace the hydroxyl group at position 2 with an azido group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Deacetylation: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.
Deacetylation: Sodium methoxide in methanol.
Major Products
Reduction: 2-Amino-2-deoxy-D-glucose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deacetylation: 2-Azido-2-deoxy-D-glucose.
科学研究应用
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose has several applications in scientific research :
Glycobiology: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.
Biological Labeling: Used as a fluorescent dye and biomarker in various biological assays.
Chemical Synthesis: Acts as a precursor for the synthesis of other azido sugars and related compounds.
作用机制
The azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose plays a crucial role in its reactivity. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in biological labeling and drug development . The compound can also mimic glucose metabolism in cells, allowing researchers to study cellular energy metabolism and enzyme interactions .
相似化合物的比较
Similar Compounds
2-Azido-2-deoxy-D-glucose: Similar structure but lacks acetyl groups at positions 3, 4, and 6.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Similar but with an additional acetyl group at position 1.
2-Acetamido-2-deoxy-D-glucose: Contains an acetamido group instead of an azido group.
Uniqueness
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is unique due to its combination of acetyl and azido groups, which confer distinct reactivity and stability. This makes it particularly useful in click chemistry and as a precursor for synthesizing various glycoconjugates and azido derivatives.
属性
CAS 编号 |
94715-66-9 |
|---|---|
分子式 |
C₁₂H₁₇N₃O₈ |
分子量 |
331.28 |
同义词 |
2-Azido-2-deoxy-D-glucose 3,4,6-Triacetate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












